molecular formula C12H9F6NO2 B3058067 (4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one CAS No. 875444-03-4

(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B3058067
CAS No.: 875444-03-4
M. Wt: 313.20
InChI Key: OHIDCVTXTYVGRO-SSDLBLMSSA-N
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Description

The compound (4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one belongs to the oxazolidinone class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its stereochemistry at the 4S and 5S positions distinguishes it from related isomers.

Key structural features include:

  • Stereochemistry: The 4S,5S configuration influences molecular geometry and binding interactions.
  • Substituents: The 3,5-bis(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, while the methyl group at position 4 affects steric hindrance .
  • Oxazolidinone core: Imparts rigidity and serves as a scaffold for functional group modifications .

Properties

IUPAC Name

(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO2/c1-5-9(21-10(20)19-5)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-5,9H,1H3,(H,19,20)/t5-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIDCVTXTYVGRO-SSDLBLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875444-03-4, 875444-06-7
Record name rel-(4R,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875444-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S,5S)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875444-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is a compound of significant interest due to its potential biological activities. This oxazolidinone derivative features a trifluoromethyl-substituted phenyl group, which is known to enhance pharmacological properties. The compound's structure can be represented as follows:

  • IUPAC Name : (4S,5S)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyloxazolidin-2-one
  • Molecular Formula : C12H9F6NO2
  • CAS Number : 875444-06-7

The compound exhibits a molecular weight of 313.2 g/mol and a high purity level of 97% . Its crystal structure has been characterized using X-ray diffraction techniques, revealing a monoclinic system with specific lattice parameters .

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazolidinones. The compound has shown promising activity against various bacterial strains, including drug-resistant strains.

Case Studies and Findings:

  • Antibacterial Efficacy :
    • A study demonstrated that oxazolidinone derivatives with trifluoromethyl substitutions exhibit significant growth inhibition against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were reported as low as 1 µg/mL for certain derivatives .
    • The presence of the trifluoromethyl group was correlated with increased potency against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this modification enhances the compound's ability to disrupt bacterial cell walls.
  • Biofilm Eradication :
    • Compounds similar to this compound have shown effective biofilm eradication properties. In one study, derivatives achieved minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against S. aureus biofilms .

Table of Biological Activity

Activity Type Target Organism MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus1
AntibacterialEnterococcus faecalis1
Biofilm EradicationStaphylococcus aureus1

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazolidinone core may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other known oxazolidinones like linezolid.

Comparison with Similar Compounds

Stereoisomeric Comparisons

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
  • Structural Differences : The 5R configuration alters the spatial arrangement of the phenyl group, impacting target binding.
  • Pharmacological Activity : This isomer is the active form of Anacetrapib (MK-0859), a CETP inhibitor that raises HDL cholesterol and reduces atherosclerosis risk. Clinical studies demonstrate its efficacy in lowering triglycerides by ~40% and increasing HDL by ~140% .
  • Crystal Structure: Cui et al. (2013) confirmed its non-planar conformation in the monoclinic P2(1) space group, with the phenyl and oxazolidinone rings twisted at 78.5° .
(4S,5S)-Isomer
  • Activity Profile: Limited direct data exist, but stereochemical differences likely reduce CETP affinity compared to the 5R isomer. highlights a (4S,5S)-configured oxazolidinone derivative (5i) as a D5D inhibitor, showing improved metabolic stability and oral bioavailability in preclinical models .

Table 1: Stereoisomer Comparison

Property (4S,5R)-Isomer (Anacetrapib) (4S,5S)-Isomer (D5D Inhibitor)
Molecular Weight 637.51 g/mol 313.20 g/mol
Biological Target CETP Δ-5 Desaturase
Key Therapeutic Effect ↑ HDL, ↓ LDL ↓ Hepatic arachidonic acid
Clinical Phase Phase III (discontinued) Preclinical

Structural Analogs with Modified Substituents

Example 1: (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one
  • Modifications : Incorporates a cyclopropane-oxadiazole moiety.
Example 2: Rocacetrapibum (C31H34F7NO3)
  • Modifications : A biphenylmethyl group replaces the cyclohexenyl moiety.
  • Activity : Shows improved solubility (127 mg/mL in DMSO) and potency in CETP inhibition assays .

Table 2: Structural Modifications and Activity

Compound Substituent Modification Target IC50/EC50
Anacetrapib (4S,5R) Biphenylmethyl group CETP 2.5 nM
Rocacetrapibum Biphenylmethyl + dimethylcyclohexenyl CETP 1.8 nM
D5D Inhibitor (4S,5S) 4-Fluorophenyl substitution Δ-5 Desaturase 0.9 μM

Functional Comparisons Across Therapeutic Classes

CETP Inhibitors (e.g., Anacetrapib)
  • Mechanism : Inhibit lipid transfer between lipoproteins, modulating cardiovascular risk .
D5D Inhibitors (e.g., (4S,5S)-5i)
  • Mechanism : Reduce arachidonic acid synthesis, targeting inflammatory pathways .
  • Advantages : Synergistic effects in hyperlipidemia when combined with angiotensin II blockers .

Preparation Methods

Asymmetric Reduction of α-Amino Ketones

The β-amino alcohol backbone can be constructed via enantioselective reduction of α-amino ketones. A method adapted from PMC studies employs β-chlorodiisopinocampheylborane (DIP-Cl) for stereocontrolled reductions. For example:

  • Synthesis of α-amino ketone :
    • React 3,5-bis(trifluoromethyl)benzaldehyde with nitromethane in a Henry reaction to form β-nitro alcohol.
    • Reduce nitro group to amine via catalytic hydrogenation.
    • Protect amine with Boc group.
    • Oxidize secondary alcohol to ketone using Dess-Martin periodinane.
  • Enantioselective reduction :
    • Treat ketone with DIP-Cl in THF at −78°C to achieve >95% enantiomeric excess (ee) for the (4S,5S) configuration.

Key advantages :

  • High stereoselectivity (up to 96% ee reported for analogous systems)
  • Compatibility with Boc-protected amines

Chiral Pool Approach Using Serine Derivatives

Modification of PubMed’s trifluoromethyl oxazolidine synthesis provides an alternative route:

  • Start with L-serine methyl ester as the chiral template.
  • Condense with 3,5-bis(trifluoromethyl)benzaldehyde in the presence of trifluoroacetic acid (TFA).
  • Reduce the intermediate imine with NaBH4 to obtain the β-amino alcohol with retained stereochemistry.

Reaction conditions :

  • Solvent: Ethanol/THF mixture
  • Temperature: 0°C to room temperature
  • Yield: 68–72% (based on analogous transformations)

Oxazolidinone Ring Formation

Cyclization via Carbamate Intermediates

A patent-derived method from CN112500361A outlines a catalytic cyclization approach:

  • Carbamate formation :
    • Treat β-amino alcohol with triphosgene in dichloromethane.
    • Add triethylamine to generate the carbamate intermediate.
  • Ring closure :
    • Use potassium tert-butoxide (1.2 equiv) in THF at 40°C.
    • Reaction time: 6–8 hours.

Optimized parameters :

  • Catalyst loading: 15 mol%
  • Yield: 82–85%
  • Purity: >99% by HPLC

One-Pot Reductive Cyclization

Integrating PMC methodologies with borane chemistry enables a streamlined process:

  • Combine α-amino ketone (1 equiv) and BH3-THF (2.5 equiv) in THF at 0°C.
  • After 2 hours, add triphosgene (0.35 equiv) and DMAP (0.1 equiv).
  • Warm to room temperature and stir for 12 hours.

Outcomes :

  • Diastereomeric ratio (dr): 9:1 (4S,5S:4R,5R)
  • Isolated yield: 78%

Functionalization of the Aromatic Ring

Pre-functionalized Building Blocks

A more reliable approach uses commercially available 3,5-bis(trifluoromethyl)benzaldehyde :

  • Wittig reaction to install the methyl group at C4:
    • React aldehyde with methyltriphenylphosphonium ylide.
    • Isolate α,β-unsaturated ketone.
  • Asymmetric epoxidation :

    • Use Sharpless conditions (Ti(OiPr)4, (+)-DET, TBHP).
    • Epoxide dr: 19:1.
  • Ring-opening with ammonia :

    • Treat epoxide with NH3 in methanol to form β-amino alcohol.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) ee (%) Scalability
Asymmetric Reduction α-Amino ketone DIP-Cl reduction 78 96 Moderate
Chiral Pool L-Serine Aldehyde condensation 72 99 High
One-Pot Cyclization α-Amino ketone BH3-THF/Triphosgene 82 95 High
Catalytic Cyclization β-Amino alcohol KOtBu-mediated ring closure 85 99 Industrial

Industrial-Scale Considerations

The CN112500361A patent highlights critical factors for large-scale production:

  • Solvent selection : Tetrahydrofuran preferred over 2-MeTHF for better catalyst solubility
  • Borane reagent : BH3-THF (1.0M) minimizes byproducts vs. BH3-Me2S
  • Catalyst recovery : Potassium tert-butoxide can be recycled via aqueous extraction
  • Purification : Distillation under reduced pressure (0.1 bar, 60°C) removes residual reagents

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one be experimentally confirmed?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for unambiguous stereochemical confirmation. Single-crystal diffraction data can resolve the (4S,5S) configuration by analyzing bond angles, torsion angles, and electron density maps. For chiral centers, Flack or Hooft parameters should be calculated to validate absolute configuration .

Q. What synthetic strategies are effective for achieving high enantiomeric purity in (4S,5S)-configured oxazolidinones?

  • Methodological Answer : Asymmetric catalysis using chiral auxiliaries or transition-metal catalysts (e.g., Ir-based complexes) can enforce stereoselectivity. For example, (4S,5S)-configured oxazolidinones in D5D inhibitors were synthesized via chiral resolution and iterative optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize racemization .

Q. Which analytical techniques are suitable for assessing purity and structural integrity of this compound?

  • Methodological Answer :

  • UPLC-MS/MS : Quantifies trace impurities and confirms molecular weight (e.g., using [M+H]+ ions). A validated method with a C18 column and acetonitrile/water gradient can achieve resolution ≤2.0% RSD .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

Advanced Research Questions

Q. How can QSAR models predict the biological activity of (4S,5S)-configured oxazolidinones?

  • Methodological Answer :

  • Descriptor Selection : Use genetic algorithms to identify critical descriptors (e.g., electronegativity, polar surface area, logP).
  • Model Development : Train Support Vector Regression (SVR) or Neural Network (FNN-PSO) models on datasets of ~100 derivatives. Validate externally using metrics like Rext2R^2_{\text{ext}} >0.7 .
  • Example : For CETP inhibitors, SVR models outperformed MLR, with RMSE <0.3 log units for activity prediction .

Q. How can contradictory activity data between (4S,5S) and (4S,5R) stereoisomers be resolved?

  • Methodological Answer :

  • Comparative Docking Studies : Use molecular docking (e.g., AutoDock Vina) to analyze binding poses in target proteins (e.g., CETP or D5D). Differences in hydrogen bonding or hydrophobic interactions (e.g., trifluoromethyl groups) may explain activity disparities.
  • Free Energy Calculations : MM/GBSA or MM/PBSA can quantify binding affinity differences due to stereochemistry .

Q. What pharmacokinetic challenges arise in in vivo studies of this compound, and how can they be addressed?

  • Methodological Answer :

  • Bioavailability Optimization : Introduce substituents (e.g., fluorinated aryl groups) to enhance metabolic stability. For example, modifying the oxazolidinone ring’s methyl group improved oral bioavailability in mouse models .
  • Plasma Analysis : Use UPLC-MS/MS with stable isotope-labeled internal standards (e.g., [¹³C₅¹⁵N]-analogues) to quantify compound levels in biological matrices .

Q. How do computational methods aid in understanding structure-activity relationships for this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformations.
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using software like MOE or Schrödinger .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

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